molecular formula C20H24FN3O4S B6493467 N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methoxybenzamide CAS No. 897618-61-0

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methoxybenzamide

Cat. No.: B6493467
CAS No.: 897618-61-0
M. Wt: 421.5 g/mol
InChI Key: FBPFLWFEXLZIRJ-UHFFFAOYSA-N
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Description

N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methoxybenzamide is a synthetic organic compound featuring a piperazine core substituted with a 4-fluorophenyl group, a sulfonylethyl linker, and a 2-methoxybenzamide moiety. The compound’s synthesis likely follows methods analogous to those described for related piperazine-sulfonamide derivatives, involving nucleophilic substitution, sulfonation, and amidation steps .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-28-19-5-3-2-4-18(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)17-8-6-16(21)7-9-17/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFLWFEXLZIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound shares core structural motifs with several analogs, including piperazine rings, sulfonamide/sulfonyl groups, and substituted benzamides. Key differences lie in the substituent positions and functional groups:

Compound Name / ID Piperazine Substituent Sulfonyl/Sulfonamide Group Benzamide Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Fluorophenyl Sulfonylethyl 2-Methoxybenzamide Not reported Piperazine, sulfonyl, methoxy, benzamide
6h Bis(4-fluorophenyl)methyl Sulfamoylaminophenyl N/A Not reported Sulfamoyl, piperazine
6i Bis(4-fluorophenyl)methyl Sulfamoylaminophenyl N/A Not reported Sulfamoyl, piperazine
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 2-Methoxyphenyl Ethyl linker 4-Nitro-N-(2-pyridyl)benzamide 461.52 Nitro, pyridyl, methoxy
2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME Benzhydryl N/A O-Methyloxime 417.50 Piperazine, fluorophenyl, oxime

Key Observations :

  • The target compound’s 4-fluorophenyl substitution on the piperazine contrasts with 2-methoxyphenyl () and benzhydryl (), which may alter electronic properties and receptor binding .
  • The sulfonylethyl group in the target is distinct from sulfamoylaminophenyl () or oxime (), affecting solubility and metabolic stability .
  • The 2-methoxybenzamide moiety differentiates it from 4-nitro-N-pyridylbenzamide (), which introduces electron-withdrawing nitro and pyridyl groups .

Physicochemical Properties

The compound in has a molecular weight of 461.52 g/mol, comparable to the target’s estimated weight (~450–500 g/mol) based on its formula .

Functional Comparisons

  • Sulfonyl vs. Sulfamoyl : The sulfonylethyl linker in the target could increase metabolic stability relative to sulfamoyl groups (), which are prone to hydrolysis .
  • Benzamide Variations : The 2-methoxy substituent in the target may confer milder electron-donating effects than the 4-nitro group in , influencing reactivity in substitution reactions .

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